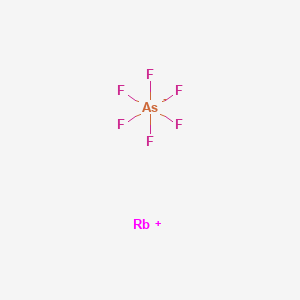

Rubidium hexafluoroarsenate

Description

Context within Inorganic Fluoride (B91410) Chemistry

Inorganic fluorides are a significant class of compounds characterized by the presence of fluorine, the most electronegative element. mdpi.com This high electronegativity leads to the formation of strong bonds and stable anionic complexes, such as the hexafluoroarsenate (B1215188) anion (AsF₆⁻). Alkali metal hexafluoroarsenates, with the general formula A[AsF₆] where A is an alkali metal (Li, Na, K, Rb, Cs), are ionic compounds that showcase the interplay between the size of the alkali metal cation and the properties of the complex anion. researchgate.netwikipedia.org The chemistry of these compounds is largely dictated by the properties of the hexafluoroarsenate anion, which is known for its high stability and its role as a weakly coordinating anion. ugr.esmdpi.com

Overview of Alkali Metal Hexafluoropnictate Series

The hexafluoropnictates are a series of compounds with the general formula A[EF₆], where A is a monovalent cation and E is a pnictogen element (P, As, Sb, Bi). The alkali metal hexafluoropnictates are a well-studied series within this family. researchgate.net The properties of these compounds, such as their crystal structure and thermal stability, show systematic trends that are dependent on the size of both the alkali metal cation and the pnictogen atom. researchgate.net For instance, the coordinating strength of the hexafluoropnictate anions generally decreases as the size of the pnictogen atom increases. cdnsciencepub.com

Structural Classifications of A[EF₆] Compounds

The crystal structures of A[EF₆] compounds, where A is an alkali metal and E is a pnictogen, can be broadly categorized into two main groups based on the arrangement of the A⁺ and [EF₆]⁻ ions. researchgate.net These arrangements are analogous to the rock salt (NaCl) and cesium chloride (CsCl) structures. researchgate.net The specific structure adopted by a particular compound is influenced by the relative sizes of the cation and the anion. Many of these compounds exhibit temperature-dependent phase transitions, often from a lower-symmetry structure at low temperatures to a higher-symmetry cubic structure at elevated temperatures. researchgate.netresearchgate.net

Historical Perspectives in Hexafluoroarsenate Research

The study of hexafluoroarsenate chemistry has its roots in the broader development of fluorine chemistry. The first undisputed synthesis of a hexafluoroarsenate salt was achieved by Otto Ruff, Kurt Stäuber, and Hugo Graf, who synthesized nitrosyl hexafluoroarsenate (NOAsF₆). ugr.es The development of synthetic methods for various hexafluoroarsenate salts, including those of the alkali metals, followed. ugr.es Research into the properties of these compounds, particularly their vibrational spectra and crystal structures, has provided valuable insights into the nature of chemical bonding and structural transformations in the solid state. The use of the hexafluoroarsenate anion as a weakly coordinating anion has also been a significant area of research, enabling the stabilization of highly reactive cationic species. ugr.esmdpi.com

Properties

IUPAC Name |

hexafluoroarsenic(1-);rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUSNUSHTOTAKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsF6Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557420 | |

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.380 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43023-95-6 | |

| Record name | Rubidium hexafluoroarsenate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Formation of Rubidium Hexafluoroarsenate

The primary laboratory synthesis of rubidium hexafluoroarsenate (B1215188) involves the reaction of rubidium fluoride (B91410) (RbF) with arsenic pentafluoride (AsF₅). This reaction is typically carried out under anhydrous conditions to prevent hydrolysis. researchgate.net

Reaction: RbF + AsF₅ → RbAsF₆

An alternative industrial-scale synthesis may begin with rubidium carbonate (Rb₂CO₃), which is first converted to rubidium fluoride by treatment with hydrofluoric acid (HF). The resulting rubidium fluoride is then reacted with arsenic pentafluoride. researchgate.net

Reaction Steps:

Rb₂CO₃ + 2HF → 2RbF + H₂O + CO₂

RbF + AsF₅ → RbAsF₆

Crystallographic and Structural Elucidation of Rubidium Hexafluoroarsenate

Crystal System and Space Group Determination

At ambient temperature, rubidium hexafluoroarsenate (B1215188) crystallizes in a rhombohedral system. researchgate.netresearchgate.net Detailed crystallographic studies have identified its space group as R-3 (No. 148), which is characteristic of a number of related alkali metal hexafluorometallate compounds. lookchem.comacs.org This space group assignment is crucial for defining the symmetry and the arrangement of atoms within the crystal lattice.

Unit Cell Parameters and Lattice Constants of RbAsF₆

The precise dimensions of the unit cell for the rhombohedral phase of rubidium hexafluoroarsenate have been determined through X-ray diffraction techniques. These parameters are essential for a complete description of the crystal structure. The lattice constants are reported as follows:

| Parameter | Value (pm) |

| a | 749.7(1) |

| c | 758.9(1) |

Data sourced from single-crystal X-ray diffraction. uni-muenchen.de

These values define the size and shape of the fundamental repeating unit of the crystal.

Coordination Environment of Rubidium Cation in RbAsF₆

In the solid-state structure of this compound, the rubidium cation (Rb⁺) is surrounded by twelve fluorine atoms. uni-muenchen.de This high coordination number results in a distorted cuboctahedral geometry for the coordination sphere of the rubidium ion. uni-muenchen.de The arrangement of the cations and the complex anions forms a structure that can be described as a slightly distorted Cesium Chloride (CsCl) type arrangement. acs.orguni-muenchen.de

Geometry and Distortions of the Hexafluoroarsenate Anion ([AsF₆]⁻) in Solid State

The hexafluoroarsenate anion ([AsF₆]⁻) is a cornerstone of the compound's structure. In this compound, this anion exhibits a nearly ideal octahedral geometry. uni-muenchen.de The central arsenic atom is bonded to six fluorine atoms, forming a highly symmetric octahedron. While minor distortions from perfect octahedral symmetry can occur due to interactions within the crystal lattice in the solid state, studies, including broad-line NMR spectroscopy on related hexafluoroarsenate salts, have indicated no significant distortion of the [AsF₆]⁻ anion. aip.orgfu-berlin.de

Isostructural Relationships with Other Alkali Metal Hexafluoropnictates

This compound shares structural similarities with other alkali metal hexafluoropnictates. It is isostructural with cesium hexafluoroantimonate (CsSbF₆) and belongs to the potassium hexafluoroosmate (KOsF₆) structure type. lookchem.comuni-muenchen.de This structural relationship highlights a common packing motif for compounds with cations and anions of similar size and charge. The structures of these compounds are generally based on either a Sodium Chloride (NaCl) type or a Cesium Chloride (CsCl) type arrangement of the ions, with the specific arrangement being influenced by the ratio of the ionic radii of the cation and anion. kyoto-u.ac.jp

Analysis of Structural Polymorphism and Phase Transitions

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. A structural phase transition from the low-temperature rhombohedral phase to a high-temperature cubic phase has been identified. researchgate.netresearchgate.net This transition occurs over a temperature range of 305–436 K. researchgate.netresearchgate.net Upon heating, the rhombohedral structure transforms into a Sodium Chloride (NaCl) type arrangement where the [AsF₆]⁻ anions become disordered. uni-muenchen.de This order-disorder type transition is a significant aspect of the compound's thermal behavior. researchgate.net

Characterization of Low-Temperature Phases

Efforts to identify phase transitions at temperatures below ambient have been undertaken. Adiabatic calorimetry measurements performed on this compound in the temperature range of 10 K to 320 K have shown no thermal anomalies. researchgate.netdissercat.com This indicates that the rhombohedral phase of this compound is stable down to at least 10 K, and no low-temperature phase transitions have been observed within this range. researchgate.net

High-Temperature Phase Transformations and Disorder Phenomena

This compound (RbAsF₆) undergoes a significant structural transformation at elevated temperatures, transitioning from a low-temperature rhombohedral phase to a high-temperature cubic phase. researchgate.netresearchgate.net This transformation is not instantaneous but occurs over a broad temperature range of 305 K to 436 K. researchgate.net Calorimetric studies have revealed that this process involves an intermediate stable phase before its isothermal completion in the narrow temperature window of 407–409 K. researchgate.net

This phase transition is a classic example of an order-disorder phenomenon. researchgate.netnih.gov In the lower-temperature, more ordered rhombohedral structure, the orientations of the [AsF₆]⁻ octahedra are fixed. As the temperature increases, the input of thermal energy allows the anionic octahedra to overcome rotational energy barriers, leading to a dynamically disordered state where the octahedra can adopt multiple orientations. This results in the higher symmetry of the cubic phase. wikipedia.orgjeol.com

The thermodynamic parameters of this transition have been precisely measured. The enthalpy of transformation (ΔH) is 10.90 ± 0.03 kJ/mol, and the entropy of transformation (ΔS) is 26.39 ± 0.08 J/(K·mol). researchgate.netresearchgate.net The entropy value is particularly insightful, as it is approximately equal to Rln24 (where R is the gas constant), which strongly suggests that the transition is of the order-disorder type, implying a significant increase in the number of accessible microstates in the high-temperature phase. researchgate.net During a first-order phase transition, thermodynamic properties like enthalpy and entropy change discontinuously. libretexts.org

Interactive Table: Thermodynamic Properties of RbAsF₆ Phase Transition

| Thermodynamic Parameter | Value | Unit | Significance |

| Transition Temperature Range | 305–436 | K | Indicates a gradual transformation rather than a sharp, single-point transition. |

| Isothermal Completion | 407–409 | K | The narrow range where the final transformation to the cubic phase completes. |

| Enthalpy of Transformation (ΔH) | 10.90 ± 0.03 | kJ/mol | The amount of heat absorbed by the compound to drive the phase change. harvard.edu |

| Entropy of Transformation (ΔS) | 26.39 ± 0.08 | J/(K·mol) | Reflects the increase in disorder at the atomic level during the transition. numberanalytics.com |

| Nature of Transition | Order-Disorder | - | Characterized by the orientational disordering of the [AsF₆]⁻ anions. researchgate.net |

Note: Data sourced from calorimetric studies. researchgate.netresearchgate.net

Advanced Methodologies for Structural Characterization

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the premier technique for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. fzu.czceitec.cz This method requires a high-quality single crystal, ideally between 30 and 300 microns in size, which is irradiated with a monochromatic X-ray beam. carleton.edu The resulting diffraction pattern of thousands of unique reflections is analyzed to build a three-dimensional map of the electron density within the unit cell, from which atomic positions, bond lengths, and bond angles can be determined with high precision. fzu.czuhu-ciqso.es

For RbAsF₆, SCXRD is indispensable for:

Determining the exact structures of both the low-temperature rhombohedral and high-temperature cubic phases.

Characterizing the nature of the disorder in the cubic phase by identifying the different possible orientations of the [AsF₆]⁻ octahedra.

Providing precise lattice parameters and atomic coordinates for theoretical modeling and property calculations.

Modern diffractometers can be equipped with heating and cooling systems, allowing for in-situ studies where data is collected as the crystal is heated or cooled through its phase transition, providing direct visualization of the structural changes as they occur. mdpi.com

Spectroscopic Characterization Techniques Applied to Rubidium Hexafluoroarsenate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, probes the quantized vibrational energy levels of molecules. nih.gov For RbAsF₆, these methods are instrumental in characterizing the hexafluoroarsenate (B1215188) (AsF₆⁻) anion and its interactions within the crystal lattice.

Infrared Spectroscopic Analysis of RbAsF₆

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. bruker.comyoutube.com In the case of rubidium hexafluoroarsenate, the IR spectrum is dominated by the vibrational modes of the AsF₆⁻ anion. Theoretical studies based on ab initio calculations predict the vibrational frequencies for the AsF₆⁻ anion. researchgate.net The primary IR-active mode for the octahedral AsF₆⁻ is the ν₃ (F₁ᵤ) stretching vibration. researchgate.net Experimental data for similar hexafluoroarsenate salts show this band to be intense. mdpi.com The position and shape of this band can be influenced by factors such as cation size and crystal packing.

| Vibrational Mode | Symmetry | Description | Predicted Wavenumber (cm⁻¹) |

| ν₁ | A₁g | Symmetric As-F stretch | - |

| ν₂ | E_g | Symmetric As-F bend | - |

| ν₃ | F₁ᵤ | Asymmetric As-F stretch | ~700 |

| ν₄ | F₁ᵤ | Asymmetric As-F bend | ~400 |

| ν₅ | F₂g | Asymmetric As-F bend | - |

| ν₆ | F₂ᵤ | Inactive | - |

| Note: This table is based on the expected vibrational modes for an octahedral AsF₆⁻ anion. Specific experimental values for RbAsF₆ may vary. |

Raman Spectroscopic Investigation of RbAsF₆

Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of monochromatic light. nih.gov For the octahedral AsF₆⁻ anion, the Raman active modes are the symmetric stretch ν₁ (A₁g), the symmetric bend ν₂ (E_g), and the asymmetric bend ν₅ (F₂g). researchgate.net The ν₁ mode, in particular, is often a strong and sharp peak, making it a useful diagnostic tool. rsc.org Studies on similar hexafluoroarsenate compounds have identified these characteristic Raman bands. researchgate.net

| Vibrational Mode | Symmetry | Description | Predicted Wavenumber (cm⁻¹) |

| ν₁ | A₁g | Symmetric As-F stretch | ~685 |

| ν₂ | E_g | Symmetric As-F bend | ~575 |

| ν₅ | F₂g | Asymmetric As-F bend | ~370 |

| Note: This table is based on the expected vibrational modes for an octahedral AsF₆⁻ anion. Specific experimental values for RbAsF₆ may vary. |

Correlation of Vibrational Modes with Crystal Structure and Phase Transitions

This compound is known to undergo a structural phase transition from a rhombohedral to a cubic phase at elevated temperatures. vulcanchem.comresearchgate.net This transition can be monitored by vibrational spectroscopy as changes in the crystal structure affect the local symmetry of the AsF₆⁻ anion, leading to shifts in vibrational frequencies and the appearance or disappearance of certain bands. acs.org For instance, a lowering of symmetry from the ideal octahedral (O_h) geometry in the cubic phase can result in the splitting of degenerate vibrational modes and the activation of otherwise silent modes in the rhombohedral phase. lookchem.comlibretexts.org The temperature dependence of the Raman and IR spectra can thus provide detailed information about the dynamics of the phase transition. researchgate.netthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific nuclei within a solid material. libretexts.orgnih.govbmrb.io For this compound, ¹⁹F and ⁷⁵As NMR are particularly informative.

Solid-State ¹⁹F NMR Studies of Hexafluoroarsenates

¹⁹F is a spin-1/2 nucleus with 100% natural abundance, making it an excellent probe for NMR studies. marquette.edu In solid hexafluoroarsenates, the ¹⁹F NMR spectrum is influenced by chemical shift anisotropy and dipolar coupling to the central arsenic atom (⁷⁵As) and neighboring fluorine atoms. researchgate.netjeol.com Magic Angle Spinning (MAS) is often employed to average these anisotropic interactions and obtain higher resolution spectra. libretexts.orgbruker.com The ¹⁹F chemical shift can provide information about the electronic environment of the fluorine atoms and can be sensitive to changes in the crystal structure and phase transitions. researchgate.net

| Parameter | Typical Range for Hexafluoroarsenates | Information Gained |

| Isotropic Chemical Shift (δ_iso) | Varies depending on cation | Electronic environment of F atoms |

| Chemical Shift Anisotropy (CSA) | Can be significant in static samples | Symmetry of the F environment |

| ¹J(¹⁹F-⁷⁵As) Coupling Constant | ~900-1000 Hz | Covalent character of the As-F bond |

Solid-State ⁷⁵As NMR Spectroscopy of RbAsF₆

⁷⁵As is a quadrupolar nucleus (spin I = 3/2) with 100% natural abundance. mdpi.com Its NMR spectrum in the solid state is often broad due to the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the arsenic nucleus. researchgate.net The magnitude of the quadrupolar coupling constant (C_Q) is a sensitive measure of the deviation from perfect octahedral symmetry at the arsenic site. In the high-temperature cubic phase of RbAsF₆, where the AsF₆⁻ anion occupies a site of O_h symmetry, the EFG is expected to be zero, resulting in a sharp ⁷⁵As NMR signal. researchgate.net In the lower-symmetry rhombohedral phase, a non-zero C_Q is expected, leading to a broader, more complex lineshape. researchgate.netresearchgate.net Variable-temperature ⁷⁵As NMR studies can therefore provide direct insight into the structural changes occurring during the phase transition. researchgate.net

| Parameter | Expected Value for RbAsF₆ | Significance |

| Quadrupolar Coupling Constant (C_Q) in Cubic Phase | 0 Hz | Indicates perfect octahedral symmetry at the As site. researchgate.net |

| Quadrupolar Coupling Constant (C_Q) in Rhombohedral Phase | Non-zero | Indicates distortion of the AsF₆⁻ octahedron. researchgate.net |

| Isotropic Chemical Shift (δ_iso) | Varies with phase | Reflects changes in the electronic environment of the As nucleus. |

Multinuclear Solid-State NMR for Local Structural Environments

Multinuclear solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for probing the local atomic environments in crystalline materials like this compound (RbAsF₆). By examining the NMR spectra of different nuclei within the compound (¹⁹F, ⁷⁵As, and ⁸⁷Rb), detailed information about the coordination, symmetry, and bonding can be obtained. In solid-state NMR, the appearance of the spectra is governed by several interactions, including chemical shift anisotropy (CSA), dipolar couplings, and, for quadrupolar nuclei, the quadrupolar interaction.

For this compound, each nucleus provides a unique window into the structure. The hexafluoroarsenate anion (AsF₆⁻) is typically octahedral, and its constituent nuclei, ¹⁹F and ⁷⁵As, are key probes. The rubidium cation, ⁸⁷Rb, provides information about the cationic site.

Fluorine-19 (¹⁹F) Solid-State NMR: ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments. In RbAsF₆, the ¹⁹F ssNMR spectrum is primarily influenced by the chemical shift and heteronuclear dipolar and J-coupling to the adjacent ⁷⁵As nucleus. The isotropic chemical shift (δiso) of ¹⁹F is sensitive to the local electronic environment. In related alkali hexafluoroarsenates, such as NaAsF₆, ¹⁹F MAS NMR spectra reveal information about structural phase transitions. researchgate.net For the AsF₆⁻ anion, the ¹⁹F spectrum is expected to show a characteristic pattern due to the one-bond scalar (J) coupling to the ⁷⁵As nucleus.

Arsenic-75 (⁷⁵As) Solid-State NMR: ⁷⁵As is the only naturally occurring isotope of arsenic. It is a quadrupolar nucleus (spin I = 3/2), which means its NMR signal is sensitive to the electric field gradient (EFG) at the nuclear site. nih.gov In a perfectly octahedral environment, such as that expected for the AsF₆⁻ anion in a high-symmetry crystal lattice, the EFG at the ⁷⁵As nucleus should be zero. This results in a sharp NMR signal. However, any distortion from perfect octahedral symmetry, whether static or dynamic, will lead to a non-zero quadrupolar coupling constant (Cₛ), causing significant line broadening. nih.gov Studies on analogous compounds like KAsF₆ have shown that the ⁷⁵As Cₛ value is sensitive to temperature-dependent phase transitions that alter the local symmetry at the arsenic site. researchgate.net For instance, in the higher temperature cubic phase of KAsF₆, the Cₛ(⁷⁵As) is zero, consistent with the high symmetry, while it becomes non-zero in the lower temperature, lower symmetry phase. researchgate.net

Rubidium-87 (⁸⁷Rb) Solid-State NMR: ⁸⁷Rb is also a quadrupolar nucleus (I = 3/2) and is the preferred isotope for rubidium NMR due to its higher sensitivity and narrower linewidths compared to ⁸⁵Rb. huji.ac.ilrsc.org The ⁸⁷Rb NMR signal is sensitive to the symmetry of the electrostatic environment around the Rb⁺ cation. The quadrupolar coupling constant and the isotropic chemical shift provide information about the coordination number and geometry of the rubidium site. In a highly symmetric environment, a narrow signal is expected, whereas distortions in the coordination sphere lead to broader lines. huji.ac.ilpascal-man.com

The combination of these multinuclear NMR approaches provides a comprehensive picture of the local structure in this compound, from the anionic framework to the cationic site.

NMR Crystallography Approaches to RbAsF₆

NMR crystallography is an emerging field that integrates solid-state NMR spectroscopy with computational methods and diffraction data to refine and solve crystal structures with high precision. diva-portal.orgresearchgate.net This approach is particularly valuable for characterizing subtle structural details, such as local disorder or the precise location of atoms, which may be challenging to determine solely by diffraction techniques. diva-portal.org For a compound like this compound, NMR crystallography can provide a more complete structural description by leveraging the sensitivity of NMR parameters to the local atomic environment.

The process typically involves several key steps:

Initial Structure Proposal: An initial structural model is obtained, usually from X-ray or neutron powder diffraction data.

Solid-State NMR Measurements: A suite of high-resolution solid-state NMR experiments is performed to measure various NMR parameters for the different nuclei in the compound (e.g., ¹⁹F, ⁷⁵As, ⁸⁷Rb). These parameters include isotropic chemical shifts, chemical shift anisotropy (CSA) tensors, and, for quadrupolar nuclei, the quadrupolar coupling constant (Cₛ) and asymmetry parameter (η).

Computational Modeling: First-principles calculations, often using Density Functional Theory (DFT) with methods like the Gauge-Including Projector Augmented Wave (GIPAW), are employed to predict the NMR parameters for the proposed crystal structure. researchgate.net

Structure Refinement: The calculated NMR parameters are compared with the experimental values. The atomic coordinates of the initial structural model are then refined by minimizing the difference between the experimental and calculated NMR parameters. This iterative process leads to a final structure that is consistent with both the diffraction and the NMR data.

In the context of RbAsF₆, an NMR crystallography study would involve the precise measurement of ¹⁹F, ⁷⁵As, and ⁸⁷Rb NMR parameters. For example, the ¹⁹F chemical shift tensor is highly sensitive to the F-As bond lengths and the geometry of the AsF₆⁻ octahedron. The ⁷⁵As and ⁸⁷Rb quadrupolar parameters are exquisitely sensitive to any distortions from cubic symmetry at the arsenic and rubidium sites, respectively. By comparing these detailed experimental measurements with DFT calculations, a highly refined crystal structure of RbAsF₆ can be achieved. This approach has been successfully applied to related compounds like sodium hexafluoroarsenate (NaAsF₆), where a combination of variable-temperature XRPD and multinuclear ssNMR, supported by DFT calculations, was used to determine its crystal structures and phase transitions. researchgate.net

The power of NMR crystallography lies in its ability to provide atomic-level structural constraints that are complementary to those from diffraction, leading to a more accurate and comprehensive understanding of the crystalline state. researchgate.net

Data Tables

Table 1: Properties of NMR-Active Nuclei in this compound

| Nucleus | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

|---|---|---|---|

| ¹⁹F | 100 | 1/2 | 25.181 |

| ⁷⁵As | 100 | 3/2 | 4.599 |

| ⁸⁷Rb | 27.83 | 3/2 | 8.753 |

| ⁸⁵Rb | 72.17 | 5/2 | 2.606 |

This table presents fundamental properties of the nuclei relevant for NMR studies of this compound.

Table 2: Expected Solid-State NMR Parameters for Nuclei in this compound (Based on Analogs)

| Nucleus | Parameter | Expected Value/Range | Comments |

|---|---|---|---|

| ¹⁹F | Isotropic Chemical Shift (δiso) | ~ -40 to -60 ppm | Referenced to CFCl₃. Value is sensitive to cation and crystal packing. |

| ¹⁹F | ¹J(¹⁹F, ⁷⁵As) Coupling | ~ 900 - 950 Hz | Scalar coupling constant, observable in high-resolution spectra. |

| ⁷⁵As | Quadrupolar Coupling Constant (Cₛ) | 0 to ~3 MHz | Highly dependent on the symmetry of the AsF₆⁻ octahedron. Expected to be near zero in a cubic phase. researchgate.net |

| ⁸⁷Rb | Quadrupolar Coupling Constant (Cₛ) | 0 to ~2 MHz | Dependent on the symmetry of the Rb⁺ coordination sphere. |

| ⁸⁷Rb | Isotropic Chemical Shift (δiso) | ~ -20 to -40 ppm | Referenced to RbCl solution. Sensitive to coordination environment. researchgate.net |

This table provides expected values for key NMR parameters for this compound, inferred from data on analogous alkali hexafluoroarsenate and rubidium compounds. Actual values would require direct experimental measurement.

Fluoride (B91410) Ion Donor Properties of the [AsF₆]⁻ Anion

The hexafluoroarsenate anion, [AsF₆]⁻, is the conjugate base of the superacid hexafluoroarsenic acid (HAsF₆) and is generally considered a non-coordinating anion due to its low basicity and nucleophilicity. wikipedia.org However, its ability to act as a fluoride ion donor is a key aspect of its chemistry, particularly in the presence of strong fluoride ion acceptors.

The fluoride ion affinity of the [AsF₆]⁻ anion is a measure of its tendency to donate a fluoride ion. While it is a weak fluoride donor, this property becomes significant in reactions with strong Lewis acids. For instance, arsenic pentafluoride (AsF₅) itself can act as a fluoride ion acceptor. wikipedia.orgnih.gov In certain reactions, the [AsF₆]⁻ anion can transfer a fluoride ion to a more powerful Lewis acid. An example of this is the reaction with antimony pentafluoride (SbF₅), a very strong Lewis acid. acs.org In such a reaction, an equilibrium can be established where the stronger Lewis acid abstracts a fluoride ion from the hexafluoroarsenate anion.

The study of fluoride ion transfer reactions is crucial for synthesizing new compounds and understanding the relative Lewis acidities of different species. imperial.ac.uk The [AsF₆]⁻ anion serves as a valuable reagent in this context, allowing for the controlled transfer of fluoride ions in specific chemical environments. For example, the reaction of (heptafluoro-1,4-cyclohexadien-1-yl)xenon(II) hexafluoroarsenate with sodium fluoride resulted in the formation of perfluoro-3-methylenecyclopentene and xenon, demonstrating a fluoride-induced transformation.

Reactivity of RbAsF₆ in Non-Aqueous Solvents

The reactivity of this compound (RbAsF₆) is significantly influenced by the choice of solvent, as non-aqueous solvents can facilitate reactions that are not possible in aqueous solutions. bhu.ac.inslideshare.netvpscience.org The solubility and behavior of RbAsF₆ in these media are dictated by factors such as the solvent's dielectric constant, polarity, and coordinating ability. bhu.ac.in

In solvents with low dielectric constants, ion pairing is more prevalent, which can affect the reactivity of the hexafluoroarsenate anion. researchgate.net Conversely, in highly polar aprotic solvents like sulfur dioxide (SO₂), RbAsF₆ can exhibit enhanced reactivity. lookchem.comsolubilityofthings.comwikipedia.orgnih.govopenaccessjournals.com Liquid sulfur dioxide is a particularly interesting solvent for reactions involving fluoro compounds due to its ability to dissolve ionic species and its low reactivity towards many fluorinating agents. solubilityofthings.comwikipedia.orgnih.govopenaccessjournals.com The solubility of RbAsF₆ in SO₂ allows for its use in a variety of synthetic applications, including the preparation of other hexafluoroarsenate salts through metathesis reactions.

Research has shown that RbAsF₆ can participate in reactions within non-aqueous solvents to form new compounds. For example, its reaction with other metal fluorides in anhydrous hydrogen fluoride (aHF) has been studied to produce mixed-cation hexafluoroarsenates. researchgate.net The choice of a non-aqueous solvent is therefore a critical parameter in controlling the chemical transformations of this compound.

Interaction with Lewis Acids and Bases

A Lewis acid is a chemical species that can accept an electron pair, while a Lewis base is an electron-pair donor. wikipedia.orglibretexts.org The interaction of this compound with Lewis acids and bases is a fundamental aspect of its chemical behavior.

The hexafluoroarsenate anion ([AsF₆]⁻) is a very weak Lewis base. Its interaction with strong Lewis acids, which are potent fluoride ion acceptors, is a key feature of its reactivity. wikipedia.org Antimony pentafluoride (SbF₅) is a powerful Lewis acid that can react with hexafluoroarsenate salts. researchgate.netresearchgate.net For instance, the reaction between CsAsF₆ and [XeF₅][SbF₆] in anhydrous hydrogen fluoride leads to a partial exchange of the [AsF₆]⁻ and [SbF₆]⁻ anions, forming mixed-anion salts. acs.org This demonstrates the ability of the stronger Lewis acid, SbF₅, to abstract a fluoride ion from the [AsF₆]⁻ anion. acs.org

The interaction of RbAsF₆ with Lewis bases is less common due to the low acidity of the rubidium cation and the inert nature of the hexafluoroarsenate anion. However, in specific solvent systems, interactions can occur. The study of these interactions provides insight into the relative acid-base strengths and the formation of complex adducts.

Thermal Decomposition Mechanisms and Products

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition of materials by measuring changes in mass as a function of temperature. atriainnovation.comxrfscientific.com6-napse.comprecisa.com The thermal decomposition of this compound involves the breaking of chemical bonds at elevated temperatures, leading to the formation of new solid and gaseous products. thermofisher.com

Identification of Decomposition Pathways

The thermal decomposition of alkali metal hexafluoroarsenates, including RbAsF₆, generally proceeds through the release of arsenic pentafluoride (AsF₅) gas, leaving behind the corresponding alkali metal fluoride. researchgate.netuw.edu.pl The primary decomposition pathway for RbAsF₆ can be represented by the following equilibrium:

RbAsF₆(s) ⇌ RbF(s) + AsF₅(g)

The temperature at which this decomposition occurs is a measure of the thermal stability of the compound. Studies on similar alkali metal hexafluorophosphates (MPF₆) show that they decompose to the corresponding metal fluoride and phosphorus pentafluoride (PF₅). researchgate.net It is expected that RbAsF₆ follows a similar decomposition pattern. The presence of impurities can potentially lower the decomposition temperature. researchgate.net

Analysis of Solid and Gaseous Decomposition Products

The primary solid product of the thermal decomposition of this compound is rubidium fluoride (RbF). uw.edu.pl The gaseous product is arsenic pentafluoride (AsF₅). wikipedia.org The identification of these products is typically achieved through techniques such as X-ray diffraction for the solid residue and mass spectrometry for the evolved gases. researchgate.net

The decomposition of related compounds provides insight into the expected products. For instance, the thermal decomposition of LiPF₆ yields LiF and PF₅. researchgate.netresearchgate.net Similarly, the decomposition of various metal thiocyanates results in the formation of solid metal sulfides and gaseous products like sulfur dioxide and carbon dioxide. researchgate.net In the case of RbAsF₆, the clean separation into RbF and AsF₅ is the most probable outcome under controlled conditions.

Electrochemical Behavior and Stability of Hexafluoroarsenate Electrolytes

Hexafluoroarsenate salts, including the lithium salt (LiAsF₆), have been extensively studied as electrolytes in non-aqueous batteries due to their good ionic conductivity and electrochemical stability. researchgate.netdtic.milcapes.gov.br The electrochemical behavior of electrolytes containing the [AsF₆]⁻ anion is crucial for the performance and safety of these energy storage devices.

The electrochemical stability window of an electrolyte refers to the range of potentials over which the electrolyte remains stable without being oxidized or reduced. hzdr.de For hexafluoroarsenate electrolytes, the anodic (oxidation) stability is generally determined by the oxidation of the solvent, while the cathodic (reduction) stability is often limited by the deposition of the alkali metal cation. researchgate.net The nature of the solvent and the concentration of the salt can significantly influence this stability window. researchgate.net

Thermal Properties and Decomposition

Calorimetric studies have shown that rubidium hexafluoroarsenate (B1215188) is stable at moderate temperatures. researchgate.net The phase transition from the rhombohedral to the cubic phase is a key thermal event. researchgate.net At higher temperatures, the compound will decompose. While specific decomposition data for RbAsF₆ is limited, studies on related alkali metal hexafluoroarsenates suggest that decomposition typically involves the release of arsenic pentafluoride gas, leaving behind the alkali metal fluoride (B91410).

For example, the decomposition of lithium hexafluoroarsenate (LiAsF₆) occurs in the range of 715–820 K. researchgate.net

Theoretical and Computational Investigations of Rubidium Hexafluoroarsenate

Ab Initio Calculations for Electronic Structure and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are fundamental to understanding the electronic structure and stability of crystalline solids like rubidium hexafluoroarsenate (B1215188). These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2, and Coupled Cluster, CC), provide a rigorous framework for solving the many-electron Schrödinger equation.

For RbAsF₆, ab initio calculations would be employed to determine its ground-state energy, electronic wave function, and derived properties like the electronic band structure and density of states (DOS). The stability of the crystal lattice can be assessed by calculating the cohesive energy, which is the energy required to separate the crystal into its constituent ions (Rb⁺ and AsF₆⁻). While specific ab initio studies exclusively focused on the electronic structure of RbAsF₆ are not widely published, research on analogous alkali hexafluorometallates provides insights into the expected findings. researchgate.netresearchgate.net For instance, studies on hexafluorometallate anions have used ab initio methods to examine their stability and electron binding energies. researchgate.net Such calculations for RbAsF₆ would elucidate the nature of the ionic bonding between the rubidium cation and the hexafluoroarsenate anion, and the covalent bonds within the AsF₆⁻ octahedron.

The electronic structure of compressed liquid rubidium has been investigated using ab initio methods, indicating the robustness of these techniques for alkali metals under various conditions. wikipedia.org Similar approaches applied to solid RbAsF₆ would reveal how the electronic states of rubidium and the hexafluoroarsenate anion are modified in the crystalline environment.

Density Functional Theory (DFT) Studies on RbAsF₆

Density Functional Theory (DFT) has become the workhorse of computational materials science for investigating the electronic properties of periodic systems due to its favorable balance between accuracy and computational cost. numberanalytics.comcsic.es DFT calculations determine the electronic structure by solving the Kohn-Sham equations, where the ground-state energy is a functional of the electron density. numberanalytics.com

A full DFT study on RbAsF₆ would typically start with a geometry optimization of the crystal structure. Experimental data indicates that at room temperature, RbAsF₆ crystallizes in the trigonal R3̅ space group. researchgate.netvulcanchem.com The lattice parameters from such an optimization can be compared with experimental values to validate the chosen functional and computational setup.

Table 1: Experimental Crystal Structure Data for Rubidium Hexafluoroarsenate

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3̅ (No. 148) |

| Lattice Constant (a) | 749.7(1) pm |

| Lattice Constant (c) | 758.9(1) pm |

| Formula Units (Z) | 3 |

| Data from Loss, S., & Röhr, C. (1998). researchgate.net |

Following geometry optimization, the electronic band structure and the density of states (DOS) would be calculated. The band structure plots the energy of electronic states along high-symmetry directions in the Brillouin zone, revealing whether the material is a conductor, semiconductor, or insulator, and the nature of its band gap (direct or indirect). The DOS provides the number of available electronic states at each energy level. materialsproject.orgworldscientific.com For an ionic solid like RbAsF₆, a large band gap is expected, with the valence band maximum (VBM) dominated by F 2p states and the conduction band minimum (CBM) likely composed of Rb and As orbitals. DFT studies on similar compounds, such as KAsF₆ and various perovskites, have successfully elucidated these features. csic.esingentaconnect.com

Computational Spectroscopy

Computational spectroscopy is a powerful tool for interpreting experimental spectra and assigning vibrational and magnetic resonance features to specific atomic and electronic structures.

The vibrational modes of crystalline RbAsF₆ can be calculated using DFT-based lattice dynamics. These calculations yield the frequencies of the phonon modes at the Brillouin zone center (Γ point), which correspond to the vibrations observed in Infrared (IR) and Raman spectroscopy. mdpi.comrenishaw.com The selection rules, determined by the symmetry of the crystal and the vibrational modes, dictate whether a mode is IR active, Raman active, both, or silent. inphotonics.comedinst.com

For the AsF₆⁻ anion, which has octahedral (Oₕ) symmetry in its free state, the fundamental vibrational modes are well-known. However, in the trigonal crystal lattice of RbAsF₆, the site symmetry is lower, which can lead to the splitting of degenerate modes and the activation of modes that are silent in Oₕ symmetry. A theoretical study on M⁺AsF₆⁻ (where M includes Rb) contact ion pairs showed that the cation's presence lowers the symmetry of the AsF₆⁻ anion, significantly altering its vibrational modes from the free anion state. researchgate.net

Table 2: Fundamental Vibrational Modes of the Free AsF₆⁻ Anion (Oₕ Symmetry)

| Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) | Description |

| ν₁ | A₁g | Raman | ~685 | Symmetric As-F stretch |

| ν₂ | E₉ | Raman | ~575 | Symmetric As-F stretch |

| ν₃ | T₁ᵤ | IR | ~700 | Antisymmetric As-F stretch |

| ν₄ | T₁ᵤ | IR | ~400 | Antisymmetric F-As-F bend |

| ν₅ | T₂g | Raman | ~370 | Antisymmetric F-As-F bend |

| ν₆ | T₂ᵤ | Inactive | ~280 | Antisymmetric F-As-F bend |

| Approximate wavenumbers are based on typical values for hexafluoroarsenate salts. |

DFT calculations for solid RbAsF₆ would provide a detailed list of calculated IR and Raman frequencies and their intensities, allowing for a direct comparison with experimental spectra, which have been reported but not detailed in accessible literature. researchgate.netznaturforsch.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local chemical environment around a nucleus. Theoretical calculations can predict NMR parameters, most notably the chemical shielding tensor (σ), which relates to the experimentally measured chemical shift (δ). researchgate.netnih.govwhiterose.ac.uk For RbAsF₆, the primary nuclei of interest would be ¹⁹F and ⁷⁵As.

Calculating NMR shielding tensors in solids requires sophisticated methods, such as the Gauge-Including Projector Augmented Wave (GIPAW) method within DFT. lbl.gov These calculations provide the principal components of the shielding tensor (σ₁₁, σ₂₂, σ₃₃), from which the isotropic shielding (σ_iso) and anisotropy can be determined.

While no specific calculations for RbAsF₆ are available, studies on other fluoroarsenates like KAsF₆ have demonstrated the utility of DFT in determining NMR parameters, including the quadrupolar coupling constant for ⁷⁵As. researchgate.net For ¹⁹F, solid-state NMR studies combined with DFT calculations have been effective in analyzing the chemical shift tensors in various fluorine-containing compounds. researchgate.netnih.govnih.gov Such calculations for RbAsF₆ would need to account for the crystalline environment and the influence of the Rb⁺ counterion on the electronic structure around the fluorine and arsenic nuclei.

Prediction of Vibrational Spectra (IR and Raman)

Modeling of Ion-Pair Interactions and Solvation Effects

In the gas phase or in solution, the interaction between the Rb⁺ cation and the AsF₆⁻ anion can be modeled as an ion pair. Computational studies can determine the preferred geometry and interaction energy of this pair. A theoretical study on M⁺PF₆⁻ ion pairs (M = Li, Na, K, Rb, Cs) using ab initio methods found that a tridentate coordination, where the alkali cation interacts with three fluorine atoms of the hexafluorophosphate (B91526) anion, is the most stable configuration in the gas phase. researchgate.net A similar investigation on M⁺AsF₆⁻ ion pairs also favored a tridentate (C₃ᵥ) structure. researchgate.net

These calculations reveal how the cation perturbs the structure and vibrational frequencies of the anion. For the Rb⁺AsF₆⁻ ion pair, it is expected that the Rb⁺ cation would induce a splitting of the degenerate vibrational modes of the AsF₆⁻ anion, a phenomenon that can be correlated with changes observed in Raman or IR spectra upon ion pairing.

When dissolved in a solvent, explicit or implicit solvation models can be added to the calculations to understand how solvent molecules mediate the ion-pair interaction. These models account for the dielectric screening and specific coordination of solvent molecules around the ions, providing a more realistic picture of the system in the liquid phase.

Lattice Dynamics and Phonon Studies

Lattice dynamics calculations describe the collective vibrations of atoms in a crystal lattice in the form of phonons. numberanalytics.comresearchgate.net The phonon dispersion curves, which plot phonon frequency against the wave vector throughout the Brillouin zone, are a key output of these calculations. These curves provide comprehensive information about the vibrational properties of the material, including sound velocities (from the slope of the acoustic branches near the Γ point) and the presence of any vibrational instabilities (indicated by imaginary frequencies). researchgate.netaps.org

For RbAsF₆, a full lattice dynamics calculation would reveal the dispersion of all phonon branches. Given that the primitive cell contains multiple formula units, the phonon dispersion will consist of acoustic and optical branches. The optical branches at the Γ point correspond to the IR and Raman active modes discussed previously.

Studying the phonon density of states (PhDOS) provides insight into the distribution of vibrational modes across different frequencies and can be used to calculate thermodynamic properties like the vibrational entropy and specific heat capacity. While specific phonon dispersion curves for RbAsF₆ are not available in the literature, the methods for their calculation are well-established and have been applied to numerous crystalline materials, including other halides and perovskites. researchgate.netaps.org Such a study on RbAsF₆ would complete the theoretical picture of its vibrational properties, connecting the microscopic interatomic forces to macroscopic thermodynamic characteristics.

Advanced Research Avenues and Future Directions in Rubidium Hexafluoroarsenate Chemistry

Exploration of Novel Synthetic Strategies for High Purity RbAsF₆

The advancement of applications for rubidium hexafluoroarsenate (B1215188) (RbAsF₆) is intrinsically linked to the availability of high-purity material. While traditional synthesis methods, such as the reaction of rubidium fluoride (B91410) with arsenic pentafluoride, are established, future research is geared towards developing more efficient, safer, and cost-effective synthetic routes that yield RbAsF₆ with exceptionally low impurity levels. A significant focus is on minimizing hydrolyzed byproducts and residual starting materials, which can be detrimental to performance in sensitive applications like electrolytes and catalysis.

Novel strategies being explored include solid-state synthesis routes, which could offer a pathway to high-purity products by avoiding solvents that can introduce impurities. For instance, a patented process for lithium hexafluoroarsenate involves mixing a lithium source with arsenous trioxide and a fluorine source like ammonium (B1175870) fluoride, followed by heating. google.com Similar solvent-free thermal methods could be adapted for RbAsF₆, potentially reducing contamination and simplifying purification.

Another avenue of research is the use of advanced purification techniques. While conventional recrystallization is effective to some extent, more sophisticated methods like zone refining or sublimation under controlled atmospheres are being considered for achieving ultra-high purity. The development of in-situ monitoring during synthesis, for example, using spectroscopic methods, would allow for real-time process control to minimize impurity formation. The goal is to develop scalable processes that can consistently produce RbAsF₆ meeting the stringent purity requirements of next-generation technologies.

Development of Functional Materials Incorporating Hexafluoroarsenate Anions

The hexafluoroarsenate (AsF₆⁻) anion is a cornerstone in the development of various functional materials, primarily due to its nature as a weakly coordinating anion. wikipedia.org This property is crucial in applications where the anion should not interfere with the function of the cation or other components of a system. vulcanchem.com

A primary area of research is in advanced battery electrolytes. While lithium hexafluoroarsenate (LiAsF₆) has been extensively studied for lithium-ion batteries, showing remarkable stability towards lithium and enabling high cycling efficiencies, the potential of RbAsF₆ is also being considered. nih.govdeshangchemical.com The incorporation of Rb⁺ ions, alongside other alkali metal cations, could lead to the development of mixed-cation electrolytes with tailored properties, such as improved ionic conductivity or a wider electrochemical stability window. etn.newsacs.org The demand for high-performance electrolytes for electric vehicles and energy storage systems is a significant driver for this research. deshangchemical.com

Beyond batteries, hexafluoroarsenate anions are being explored in the formulation of ionic liquids (ILs). krossing-group.de ILs are salts with low melting points that are finding use as non-volatile, non-flammable solvents and electrolytes. By pairing the AsF₆⁻ anion with suitable organic cations, novel ILs with specific physicochemical properties, such as viscosity, conductivity, and thermal stability, can be designed. These materials have potential applications in catalysis, electrochemistry, and as specialized lubricants. krossing-group.de

The following table summarizes key properties and applications of hexafluoroarsenate-based materials:

| Material Type | Key Property | Potential Application | Relevant Research Focus |

| Battery Electrolyte | High ionic conductivity, electrochemical stability deshangchemical.cometn.news | High-energy-density batteries (e.g., Li-ion, solid-state) deshangchemical.com | Optimizing electrolyte formulations for improved safety and performance nih.gov |

| Ionic Liquids | Low volatility, tunable properties krossing-group.de | "Green" solvents, catalysis, electrochemistry krossing-group.de | Synthesis of new ILs with task-specific functionalities |

| Graphite Intercalation Compounds | Charge transfer complex formation wikipedia.org | Conductive materials, battery electrodes wikipedia.org | Investigation of electrochemical properties of intercalated graphite |

Advanced In-situ and Operando Characterization Techniques in Synthetic and Reactive Studies

Understanding the dynamic processes that occur during the synthesis and reactions of RbAsF₆ is critical for optimizing its properties and developing new applications. Advanced in-situ and operando characterization techniques, which allow for the real-time monitoring of chemical and structural changes under actual reaction conditions, are becoming indispensable tools. ethz.ch

For instance, techniques like in-situ Raman and infrared (IR) microscopy can be employed to follow the formation of the AsF₆⁻ anion during synthesis, providing insights into reaction kinetics and the emergence of any intermediate or side products. ethz.ch This information is invaluable for refining synthetic protocols to enhance purity and yield.

In the context of its application in batteries, operando X-ray diffraction (XRD) can track the structural changes in an electrode material as Rb⁺ ions are intercalated and de-intercalated, while techniques like X-ray photoelectron spectroscopy (XPS) can probe the chemical evolution of the electrode-electrolyte interface. ethz.ch This allows researchers to directly observe the mechanisms of charge storage and degradation, paving the way for the rational design of more durable and efficient battery systems. The combination of multiple in-situ techniques provides a complementary and comprehensive picture of the complex processes at play. ethz.ch

Investigations into Complex Inorganic Systems Involving Rubidium Hexafluoroarsenate

The role of this compound as a source of a large, weakly coordinating anion makes it a valuable reagent in the synthesis and stabilization of highly reactive and unusual cationic species. wikipedia.orgresearchgate.net Future research will continue to exploit this property to explore new frontiers in inorganic chemistry.

One area of focus is the stabilization of complex metal cations. By using RbAsF₆ in a suitable solvent, the AsF₆⁻ anion can act as a counterion to cationic metal complexes that would otherwise be unstable. researchgate.net This has enabled the characterization of novel species, including those with metals in unusual oxidation states or coordination environments. For example, hexafluoroarsenate salts have been used in the synthesis of complexes containing transition metal sulfurdioxide cations and in the stabilization of indium(I) clusters. researchgate.netscispace.com

Furthermore, RbAsF₆ can be used as a reagent to drive reactions through the precipitation of an insoluble alkali metal fluoride, a common strategy in inorganic synthesis. Its solubility characteristics can be exploited to control reaction equilibria and isolate desired products. Research in this area contributes to a deeper understanding of ionic interactions, crystallization phenomena, and the fundamental chemistry of reactive cations. vulcanchem.com

Comparative Studies Across the Hexafluoropnictate Series for Trend Elucidation

To fully understand the properties and potential of RbAsF₆, it is crucial to study it in the context of the broader hexafluoropnictate family, which includes hexafluorophosphate (B91526) (PF₆⁻), hexafluoroantimonate (SbF₆⁻), and hexafluorobismuthate (BiF₆⁻). Comparative studies across this series (M⁺[PnF₆]⁻, where Pn = P, As, Sb, Bi) allow for the elucidation of systematic trends in their chemical and physical properties.

Key properties that vary across the series include the coordinating ability of the anion, its hydrolytic stability, and the vibrational frequencies of the Pn-F bonds. researchgate.netacs.org For instance, the rate of hydrolysis is negligible for PF₆⁻ and AsF₆⁻ but becomes significant for SbF₆⁻. researchgate.net This trend can be rationalized by the increasing size and polarizability of the central pnictogen atom.

The following table outlines some comparative properties of the hexafluoropnictate anions:

| Property | PF₆⁻ | AsF₆⁻ | SbF₆⁻ | Source(s) |

| Hydrolysis Rate | Negligible | Negligible | Measurably rapid | researchgate.net |

| Coordinating Ability | More coordinating | Weakly coordinating | Very weakly coordinating | wikipedia.org |

| Vibrational Frequencies (ν₁, A₁g) | ~741 cm⁻¹ | ~682 cm⁻¹ | ~665 cm⁻¹ | acs.org |

| Application | Li-ion batteries, catalysis | Weakly coordinating anion chemistry | Superacid systems, stabilization of reactive cations | etn.newsresearchgate.net |

These comparative studies are not only of fundamental interest but also have practical implications. For example, the choice of a specific hexafluoropnictate anion for a particular application, such as in catalysis or as an electrolyte salt, will depend on the required balance of properties like coordinating ability and hydrolytic stability. wikipedia.orgresearchgate.net

Q & A

Q. What established synthesis methods are used for Rubidium hexafluoroarsenate, and what are their experimental considerations?

this compound is typically synthesized via metathesis reactions, such as combining rubidium salts (e.g., RbCl) with hexafluoroarsenic acid (HAsF₆) in anhydrous conditions. Key methodological steps include:

- Stoichiometric control : Precise molar ratios (1:1 Rb⁺:AsF₆⁻) to avoid byproducts.

- Solvent selection : Use of dry HF or non-aqueous solvents to prevent hydrolysis.

- Purification : Vacuum sublimation or recrystallization from inert solvents to isolate pure RbAsF₆ . Limitations include handling highly toxic AsF₆⁻ and the need for specialized equipment for HF-based reactions.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing RbAsF₆?

- X-ray Diffraction (XRD) : Resolves crystal structure (e.g., cubic symmetry, lattice parameters) and phase purity.

- Raman/IR Spectroscopy : Identifies As-F vibrational modes (~700–750 cm⁻¹) to confirm anion integrity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds (e.g., sublimation above 300°C). Cross-referencing multiple techniques ensures accurate structural and compositional validation .

Q. How should RbAsF₆ be stored to maintain stability in research settings?

Store in sealed, corrosion-resistant containers (e.g., PTFE-lined) under inert gas (Ar/N₂) to prevent moisture absorption and oxidative degradation. Regular characterization (e.g., XRD) is recommended to monitor long-term stability .

Advanced Research Questions

Q. How can discrepancies in reported lattice parameters of RbAsF₆ be resolved?

Conflicting data (e.g., variations in cubic lattice constants) may arise from impurities or synthesis conditions. Methodological approaches include:

- High-resolution synchrotron XRD : Enhances precision in lattice parameter determination.

- Comparative synthesis : Replicate reported methods under controlled atmospheres (e.g., O₂-free environments) to isolate variables.

- DFT calculations : Predict theoretical lattice parameters for benchmarking experimental data .

Q. What computational strategies predict the electronic structure and reactivity of RbAsF₆ in solvated systems?

- Density Functional Theory (DFT) : Models charge distribution, band gaps, and anion-cation interactions. Software like VASP or Gaussian with AsF₆⁻ basis sets are standard.

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in acetonitrile or ionic liquids) to assess solubility and ion-pair dissociation. Validation requires coupling computational results with experimental conductivity measurements or XPS data .

Q. How do synthesis routes for RbAsF₆ affect its electrochemical properties in solid-state applications?

Compare solvothermal vs. solid-state synthesis:

- Solvothermal : Yields smaller particles with higher surface area, enhancing ionic conductivity.

- Solid-state : Produces dense crystals with fewer defects, suitable for dielectric studies. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) quantify conductivity and redox behavior across synthesis methods .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on RbAsF₆’s thermal decomposition pathways?

Discrepancies in TGA/DSC data (e.g., decomposition at 300°C vs. 350°C) may stem from atmospheric conditions (e.g., O₂ vs. N₂). Methodological solutions:

- Controlled-atmosphere TGA : Repeat experiments under varying gas environments.

- Mass spectrometry coupling : Identify gaseous decomposition products (e.g., AsF₃, RbF).

- In situ XRD : Track phase transitions during heating to correlate mass loss with structural changes .

Literature Review and Resource Guidance

Q. What strategies ensure comprehensive literature reviews for RbAsF₆ research?

- Tool-based searches : Use Research Rabbit to map citation networks and identify seminal papers.

- Keyword optimization : Combine terms like "hexafluoroarsenate synthesis," "rubidium salts," and "anion conductivity."

- Source validation : Prioritize peer-reviewed journals (e.g., Inorganic Chemistry) and avoid non-academic platforms like Benchchem 19 .

又快有准查文献|一个做文献综述的神仙网站:research rabbit01:21发现一个非常好用的科研神器!Research Rabbit for academic research12:35

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.